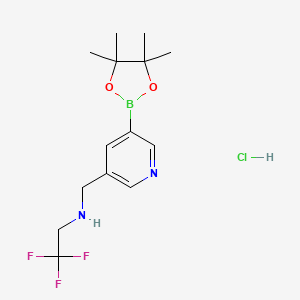
Chlorhydrate de 2,2,2-trifluoro-N-((5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)méthyl)éthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C14H20BF3N2O2 and its molecular weight is 316.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés chimiques
Synthèse et structure cristalline
- La synthèse de ce composé implique des réactions spécifiques, conduisant à sa formation. Des monocristaux adaptés à l'analyse cristallographique aux rayons X ont été obtenus, permettant une compréhension détaillée de son arrangement moléculaire .
Applications potentielles
a. Chimie médicinale :- Études DFT: Les calculs de théorie de la fonctionnelle de la densité (DFT) peuvent fournir des informations sur sa structure électronique, sa réactivité et ses voies de réaction potentielles .
Informations de sécurité
En résumé, le chlorhydrate de 2,2,2-trifluoro-N-((5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)méthyl)éthanamine est prometteur dans la chimie médicinale, la science des matériaux, la synthèse organique et les études computationnelles. Les chercheurs continuent d'explorer ses applications multiformes, en tirant parti de ses propriétés uniques pour les avancées scientifiques. 🌟
Activité Biologique
The compound 2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores the compound's biological properties based on available research findings.
- Molecular Formula : C11H15BF3N2O3
- Molecular Weight : 322.11 g/mol
- CAS Number : 919347-59-4
The biological activity of this compound is largely attributed to its structural components, particularly the trifluoromethyl and dioxaborolane moieties. These groups enhance the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells. For instance, a related compound demonstrated potent inhibitory effects on MDA-MB-231 (triple-negative breast cancer) cell lines with an IC50 value of 0.126 μM . This suggests a potential for development as an anticancer agent.
- Antiviral Properties : Compounds with similar structures have shown antiviral activity against various strains of influenza viruses. For example, a related pyrimidine derivative displayed significant antiviral effects in vivo with a viral load reduction exceeding two logs .
- Selectivity and Safety Profile : The selectivity index of related compounds indicates a favorable safety margin when tested against non-cancerous cell lines . This selectivity is crucial for minimizing side effects in therapeutic applications.
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of pyridine-based compounds on cancer cell lines, a derivative of this compound was tested against MDA-MB-231 cells. The results showed significant inhibition of cell proliferation and induction of apoptosis at concentrations as low as 0.126 μM. The compound also demonstrated a reduced effect on non-cancerous MCF10A cells, indicating a promising therapeutic window for selective targeting of cancer cells .
Case Study 2: Antiviral Activity
A related study focused on the antiviral effects of pyrimidine derivatives against influenza A virus strains. The compound exhibited high plasma stability and demonstrated no significant inhibition of the hERG channel, suggesting a low risk for cardiac side effects . In vivo testing showed substantial reductions in viral loads in infected mice models treated with these compounds.
Data Table: Biological Activity Summary
Propriétés
Numéro CAS |
919347-59-4 |
|---|---|
Formule moléculaire |
C14H20BF3N2O2 |
Poids moléculaire |
316.13 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]ethanamine |
InChI |
InChI=1S/C14H20BF3N2O2/c1-12(2)13(3,4)22-15(21-12)11-5-10(6-19-8-11)7-20-9-14(16,17)18/h5-6,8,20H,7,9H2,1-4H3 |
Clé InChI |
HBHDWFVCAGTJQN-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC(F)(F)F.Cl |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC(F)(F)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















